molecular formula C17H21ClN4O2 B14720293 Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride CAS No. 21280-13-7

Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride

Cat. No.: B14720293
CAS No.: 21280-13-7
M. Wt: 348.8 g/mol
InChI Key: AICYLQCDARKPNG-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxane moiety, followed by its attachment to the piperazine ring. The final step involves the introduction of the pyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-containing molecules. Examples include:

  • Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

21280-13-7

Molecular Formula

C17H21ClN4O2

Molecular Weight

348.8 g/mol

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]pyrimidine;hydrochloride

InChI

InChI=1S/C17H20N4O2.ClH/c1-4-18-17(19-5-1)21-8-6-20(7-9-21)13-14-2-3-15-16(12-14)23-11-10-22-15;/h1-5,12H,6-11,13H2;1H

InChI Key

AICYLQCDARKPNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCCO3)C4=NC=CC=N4.Cl

Origin of Product

United States

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